1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
The compound 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol features a piperidine ring connected to a pyrrolidin-3-ol moiety via a sulfonyl linker substituted with a 3-methoxyphenyl group. This structure combines a sulfonamide-based scaffold with heterocyclic components, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-3-2-4-16(11-15)23(20,21)18-9-5-13(6-10-18)17-8-7-14(19)12-17/h2-4,11,13-14,19H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRETLVDCSQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring using electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Linked Piperidine Derivatives
Compound 6f ():
- Structure: (4-Benzhydrylpiperazin-1-yl)(1-((3-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone.
- Key Differences: Replaces the 3-methoxyphenyl group with a 3-sulfamoylaminophenyl substituent. Incorporates a benzhydryl-piperazine moiety instead of pyrrolidin-3-ol.
- The benzhydryl-piperazine component may enhance binding to hydrophobic pockets in target proteins .
Compound 2 ():
- Structure: 1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol.
- Key Differences: Features a bulky bis(benzyl)amino-phenethyl group attached to piperidin-4-ol. Sulfonyl groups are attached to methylbenzyl side chains rather than directly to the piperidine.
- Implications :
Pyrrolidin-3-ol-Containing Analogs
1-(Piperidin-4-yl)pyrrolidin-3-ol ():
- Structure : Lacks the 3-methoxyphenylsulfonyl group.
- Key Differences :
- Simplified core structure without the sulfonyl-linked aromatic substituent.
- Implications :
Compound 1a ():
- Structure : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Key Differences :
- Replaces the piperidine-sulfonyl group with a 1,2,4-oxadiazole ring linked to pyrrolidin-3-ol.
- Implications :
Sulfonamide-Based Enzyme Inhibitors
Blood Coagulation Factor Xa Inhibitor ():
- Structure: 1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one.
- Key Differences: Uses a naphthalene-sulfonyl group and a tetrahydropyrimidinone core instead of pyrrolidin-3-ol.
- Implications :
PF-543 Derivatives ():
- Structure : Include dimeric sulfonyl groups for antitumor activity.
- Implications: Dimeric structures (e.g., Compound 3 in ) show enhanced potency against non-small cell lung cancer (NSCLC) cells due to dual binding modes, suggesting that the target compound’s monomeric structure may require optimization for similar efficacy .
Structural and Functional Data Comparison
Biological Activity
1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, a compound with complex structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, enzyme inhibitory, and other therapeutic effects.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a piperidine ring, a pyrrolidine moiety, and a methoxyphenyl sulfonyl group, which contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of pyrrole and piperidine exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol demonstrate potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Salmonella typhi | 5.0 |
These results suggest that the compound may be effective against Gram-positive and Gram-negative bacteria, with varying degrees of potency.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | AChE | 2.14 |
| Compound D | Urease | 6.28 |
The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
In a study conducted by Nafeesa et al., various piperidine derivatives were synthesized and tested for their pharmacological activities. The study highlighted the strong inhibitory effects of certain derivatives on urease and AChE, indicating that modifications to the piperidine structure can enhance biological activity .
Another research effort focused on the antibacterial efficacy of similar compounds against Bacillus subtilis and Salmonella typhi, revealing moderate to strong activity . The findings underscore the therapeutic potential of sulfonamide derivatives in treating bacterial infections.
The biological activity of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is likely attributed to its ability to interact with specific enzyme targets and bacterial cell membranes. Molecular docking studies suggest that the compound can effectively bind to active sites on enzymes like AChE, thereby inhibiting their activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
